4-methyl-N-(4-methylphenyl)quinolin-2-amine
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Overview
Description
4-methyl-N-(4-methylphenyl)quinolin-2-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylphenyl)quinolin-2-amine can be achieved through several methods. One common approach involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization. For instance, the reaction of 4-methylaniline with 4-methylacetophenone in the presence of a catalyst such as zeolite can yield the desired quinoline derivative .
Another method involves the use of anthranilic acid derivatives, which can be cyclized under specific conditions to form the quinoline ring . These reactions typically require refluxing in ethanol with a catalytic amount of sodium acetate .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and efficient synthetic routes. The use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been adopted to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-methylphenyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), Lewis acids
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as malaria and cancer.
Industry: Used in the development of dyes and pigments due to its stable structure and vibrant color.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s ability to intercalate with DNA and interfere with replication and transcription processes is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinoline
- 4-methylquinoline
- N-(4-methylphenyl)quinolin-2-amine
Uniqueness
4-methyl-N-(4-methylphenyl)quinolin-2-amine stands out due to its dual methyl substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This unique structure allows for more effective interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)quinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-7-9-14(10-8-12)18-17-11-13(2)15-5-3-4-6-16(15)19-17/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNGOCGBIGVSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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